molecular formula C20H21F3N2O3 B2618751 N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1797184-93-0

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2618751
CAS No.: 1797184-93-0
M. Wt: 394.394
InChI Key: YLVZJZQFHADJSH-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 2-methoxy-2-phenylbutyl group: This can be achieved through the reaction of 2-methoxy-2-phenylbutanol with appropriate reagents under controlled conditions.

    Introduction of the 4-(trifluoromethyl)phenyl group: This step involves the reaction of a trifluoromethylated phenyl compound with the intermediate formed in the previous step.

    Oxalamide formation: The final step involves the coupling of the two intermediates to form the oxalamide linkage, typically using oxalyl chloride or similar reagents under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines.

Scientific Research Applications

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxy-2-phenylethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
  • N1-(2-methoxy-2-phenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Uniqueness

N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-3-19(28-2,14-7-5-4-6-8-14)13-24-17(26)18(27)25-16-11-9-15(10-12-16)20(21,22)23/h4-12H,3,13H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVZJZQFHADJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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